molecular formula C18H20N2O3 B1426684 5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid CAS No. 1338494-77-1

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid

Cat. No.: B1426684
CAS No.: 1338494-77-1
M. Wt: 312.4 g/mol
InChI Key: QRCNDJLNNRYICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C18H20O3N2. It is known for its unique structure, which includes a pyrazine ring substituted with a carboxylic acid group and a phenoxy group that is further substituted with a cyclohexyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-cyclohexyl-5-methylphenol, which is then reacted with a suitable halogenated pyrazine derivative under basic conditions to form the phenoxy intermediate.

    Carboxylation: The phenoxy intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base, such as sodium hydride, to introduce the carboxylic acid group at the 2-position of the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. As a selective antagonist of dopamine D3 receptors, it binds to these receptors and inhibits their activity. This modulation of dopamine signaling pathways can influence various physiological processes, including mood regulation, reward, and addiction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxy-5-methylphenoxy)-2-pyrazinecarboxylic acid
  • 5-Methoxy-2-pyrazinecarboxylic acid
  • 5-(2-Methoxyphenyl)-2-pyridinecarboxylic acid

Uniqueness

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .

Properties

IUPAC Name

5-(2-cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-7-8-14(13-5-3-2-4-6-13)16(9-12)23-17-11-19-15(10-20-17)18(21)22/h7-11,13H,2-6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCNDJLNNRYICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCCC2)OC3=NC=C(N=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid
Reactant of Route 5
5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid
Reactant of Route 6
5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.